N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)quinoxaline-2-carboxamide
CAS No.: 2034348-04-2
Cat. No.: VC7000399
Molecular Formula: C19H17F3N6O
Molecular Weight: 402.381
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034348-04-2 |
|---|---|
| Molecular Formula | C19H17F3N6O |
| Molecular Weight | 402.381 |
| IUPAC Name | N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]quinoxaline-2-carboxamide |
| Standard InChI | InChI=1S/C19H17F3N6O/c20-19(21,22)16-9-17(25-11-24-16)28-7-5-12(6-8-28)26-18(29)15-10-23-13-3-1-2-4-14(13)27-15/h1-4,9-12H,5-8H2,(H,26,29) |
| Standard InChI Key | RSCUIUASHYXOOW-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1NC(=O)C2=NC3=CC=CC=C3N=C2)C4=NC=NC(=C4)C(F)(F)F |
Introduction
Structural Characteristics and Molecular Design
Core Moieties and Functional Groups
The compound’s structure comprises three primary components:
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Quinoxaline-2-carboxamide: A bicyclic aromatic system known for its planar geometry and ability to intercalate DNA or inhibit enzymes like tyrosine kinases. The carboxamide group enhances hydrogen-bonding potential, critical for target engagement.
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Piperidine spacer: A six-membered saturated nitrogen heterocycle that confers conformational flexibility, enabling optimal spatial orientation of the trifluoromethylpyrimidine and quinoxaline groups .
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6-(Trifluoromethyl)pyrimidin-4-yl: An electron-deficient aromatic ring where the trifluoromethyl (-CF3) group increases lipophilicity and metabolic stability, favoring membrane penetration and target binding .
The synergistic interplay of these moieties is hypothesized to enhance bioavailability and target specificity. Table 1 summarizes key molecular properties.
Table 1: Molecular Properties of N-(1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)quinoxaline-2-carboxamide
| Property | Value |
|---|---|
| CAS Number | 2034348-04-2 |
| Molecular Formula | C19H17F3N6O |
| Molecular Weight | 402.381 g/mol |
| IUPAC Name | N-[1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl]quinoxaline-2-carboxamide |
| Key Functional Groups | Quinoxaline, Piperidine, Pyrimidine, Trifluoromethyl |
Comparative Structural Analysis
Analogous compounds, such as N-ethyl-1-[3-(trifluoromethyl)quinoxalin-2-yl]piperidine-4-carboxamide (PubChem CID: 16024861), share the piperidine-quinoxaline core but exhibit altered pharmacodynamics due to substituent variations . For instance, replacing the pyrimidine group with an ethyl carboxamide reduces molecular weight (352.35 g/mol) but may diminish kinase-binding affinity . Such structural comparisons underscore the importance of the trifluoromethylpyrimidine group in optimizing steric and electronic interactions with biological targets .
Synthetic Pathways and Optimization Strategies
Challenges in Synthesis
Key hurdles include:
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Regioselectivity: Ensuring the pyrimidine substituent attaches exclusively at the piperidine’s 1-position.
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Trifluoromethyl incorporation: Managing the reactivity of CF3 groups, which may require specialized reagents like trifluoromethyl copper complexes .
Biological Activities and Mechanistic Insights
Antiviral Activity
Pyrimidine-containing compounds often interfere with viral replication. The trifluoromethyl group’s electronegativity could enhance binding to viral polymerases or proteases, as seen in HIV-1 reverse transcriptase inhibitors.
Apoptosis Induction
Quinoxaline carboxamides promote caspase activation and mitochondrial membrane depolarization in cancer cells. The piperidine linker may facilitate mitochondrial uptake, amplifying pro-apoptotic effects.
Research Gaps and Future Directions
Despite its promising scaffold, N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)quinoxaline-2-carboxamide lacks published in vivo data. Priority research areas include:
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Kinase profiling: High-throughput screening against kinase panels to identify primary targets.
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ADMET studies: Evaluating pharmacokinetics, hepatotoxicity, and blood-brain barrier permeability.
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Structural analogs: Synthesizing derivatives with modified pyrimidine or piperidine groups to optimize potency and reduce off-target effects .
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